REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]([NH:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[C].[Pd]>[F:25][C:22]1[CH:23]=[CH:24][C:19]([NH:18][C:16]([CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:17])=[CH:20][CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCN(CC1)CCC(=O)NC1=CC=C(C=C1)F
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
palladium carbon
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Quantity
|
7.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The 10% palladium carbon was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue which
|
Type
|
ADDITION
|
Details
|
by adding 1 N aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)CCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |